4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
Description
4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-14-4-2-3-5-17(14)18-12-19-20(22-10-11-24(19)23-18)25-13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEYVFNGMFCZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine typically involves the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the 4-chlorobenzylthio and 2-methylphenyl groups. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.
Introduction of Substituents: The 4-chlorobenzylthio group can be introduced via nucleophilic substitution reactions, while the 2-methylphenyl group can be added through cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial activity of pyrazole derivatives, including 4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine. In vitro evaluations indicated significant activity against various pathogens, particularly:
- Staphylococcus aureus and Staphylococcus epidermidis : Minimum Inhibitory Concentration (MIC) values reported range from 0.22 to 0.25 μg/mL.
- Mechanism of Action : The compound inhibits biofilm formation and exhibits direct bactericidal activity, making it a candidate for treating infections caused by resistant strains .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that pyrazolo derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The following points summarize the findings:
- Cytotoxicity Assessment : In cytotoxicity assays on human embryonic kidney cells (HEK293), certain derivatives showed non-toxic profiles at concentrations effective against bacterial strains.
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes or pathways related to cell division and metabolism in tumor cells .
Antimicrobial Activity Study
A study focused on various substituted pyrazolo derivatives evaluated their effectiveness against Mycobacterium tuberculosis. Results indicated promising activity for compounds structurally similar to this compound.
Cytotoxicity Assessment
In another study assessing cytotoxicity against human cancer cell lines, several derivatives were found to be effective while maintaining a favorable safety profile. This suggests potential for further development in therapeutic applications .
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
- 4-[(4-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine
Uniqueness
4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzylthio and 2-methylphenyl groups can confer distinct properties compared to other similar compounds.
Biological Activity
4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrazine core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The compound's structure consists of a pyrazolo[1,5-a]pyrazine backbone with specific substituents that may influence its biological properties. The presence of the 4-chlorobenzylthio and 2-methylphenyl groups is significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 4-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
| Molecular Formula | C20H16ClN3S |
| Molecular Weight | 365.9 g/mol |
| CAS Number | 1207003-88-0 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have shown that certain pyrazole derivatives exhibit significant activity against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported to range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The mechanism involves inhibition of biofilm formation and direct bactericidal activity, which is critical for treating infections caused by resistant strains.
Anticancer Activity
Pyrazole derivatives are also recognized for their anticancer properties. They have been shown to inhibit various cancer cell lines through different mechanisms:
- Targeted Pathways : These compounds often target key regulatory pathways involved in tumor growth and proliferation, including inhibition of BRAF(V600E), EGFR, and Aurora-A kinase .
- Case Study : A study on related pyrazole compounds indicated notable antitumor activity, suggesting that structural modifications can enhance efficacy against specific cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine can enhance the compound's potency by stabilizing reactive intermediates during biochemical interactions.
- Core Modifications : Variations in the pyrazolo[1,5-a]pyrazine core can lead to different biological profiles, emphasizing the need for systematic exploration of structural variations .
Comparative Analysis
To contextualize the activity of this compound, a comparison with similar compounds is beneficial:
| Compound | Biological Activity |
|---|---|
| 4-[(4-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine | Moderate antibacterial effects |
| 4-[(4-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine | Strong anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
